Palmitoyl Serotonin Palmitoyl Serotonin N-palmitoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of hexadecanoic acid with the primary amino group of serotonin. It is functionally related to a hexadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 212707-51-2
VCID: VC0005561
InChI: InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30)
SMILES: CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C26H42N2O2
Molecular Weight: 414.6 g/mol

Palmitoyl Serotonin

CAS No.: 212707-51-2

Cat. No.: VC0005561

Molecular Formula: C26H42N2O2

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

Palmitoyl Serotonin - 212707-51-2

Specification

Description N-palmitoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of hexadecanoic acid with the primary amino group of serotonin. It is functionally related to a hexadecanoic acid.
CAS No. 212707-51-2
Molecular Formula C26H42N2O2
Molecular Weight 414.6 g/mol
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide
Standard InChI InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30)
Standard InChI Key AKQOZSXOPVLUHA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Appearance Assay:≥98%A solution in ethanol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator